molecular formula C14H19NO5 B13323231 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid

2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid

Cat. No.: B13323231
M. Wt: 281.30 g/mol
InChI Key: CPRDEIKAGCDMLD-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a methoxypentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the methoxypentanoic acid moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of free amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.

    Biology: Studied for its role in protein modification and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing selective reactions at other functional sites. The methoxy group may influence the compound’s solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}propanoic acid: An alanine derivative with similar protective group chemistry.

    2-{[(Benzyloxy)carbonyl]amino}acetamidoacetic acid: A glycine derivative with comparable structural features.

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid is unique due to the presence of the methoxypentanoic acid chain, which imparts distinct chemical and physical properties. This structural variation allows for specific interactions and applications that are not possible with simpler amino acid derivatives.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

5-methoxy-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C14H19NO5/c1-19-9-5-8-12(13(16)17)15-14(18)20-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,17)

InChI Key

CPRDEIKAGCDMLD-UHFFFAOYSA-N

Canonical SMILES

COCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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